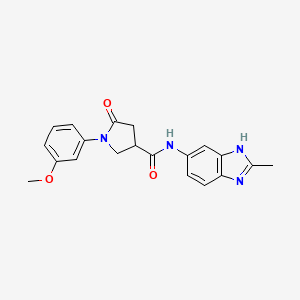![molecular formula C22H24N6O2 B10979923 N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979923.png)
N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide, also known by its chemical structure C₁₉H₂₀N₆O₂ , is a complex organic compound. Let’s break down its features:
Core Structure: The compound consists of a piperazine ring (4-phenylpiperazine) attached to a phenyl group, which in turn bears a carbamoyl group.
Functional Groups: It contains a pyrazole ring (1-methyl-1H-pyrazol-4-yl) and an amide group (carboxamide).
Molecular Weight: Approximately 368.4 g/mol.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate starting materials, such as aniline derivatives and pyrazole carboxylic acids, followed by cyclization to form the piperazine ring. Detailed reaction conditions and reagents would depend on the specific synthetic pathway.
Industrial Production:: The industrial production of N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide likely involves large-scale synthesis using optimized protocols. proprietary information regarding industrial methods may not be readily available.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its pharmacological properties.
Substitution Reactions: Substituents on the phenyl and pyrazole rings can participate in substitution reactions.
Common Reagents: Reagents like strong acids, bases, and oxidants may be involved in its synthesis.
Major Products:: The primary product is the target compound itself. By modifying substituents or reaction conditions, various analogs can be synthesized.
Scientific Research Applications
Chemistry::
Drug Development: Researchers explore derivatives of this compound for potential therapeutic applications.
Coordination Chemistry: The piperazine ring can coordinate with metal ions, making it relevant in coordination complexes.
Pharmacology: Investigating its effects on biological systems, including potential drug targets.
Anticancer Properties: Some derivatives exhibit antitumor activity.
Neuroscience: Piperazine-based compounds may influence neurotransmitter receptors.
Pharmaceuticals: Potential drug candidates.
Materials Science: Applications in polymers, coatings, or sensors.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, exploring related structures (e.g., other piperazine derivatives) could highlight its uniqueness.
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-[(1-methylpyrazol-4-yl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-26-16-19(15-23-26)24-21(29)17-6-5-7-18(14-17)25-22(30)28-12-10-27(11-13-28)20-8-3-2-4-9-20/h2-9,14-16H,10-13H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
XIXVHWBJKFXGGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B10979849.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10979854.png)
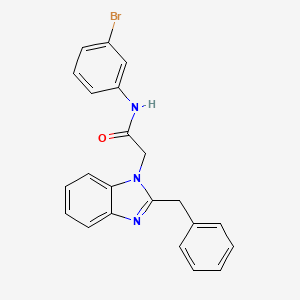
![5-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10979861.png)
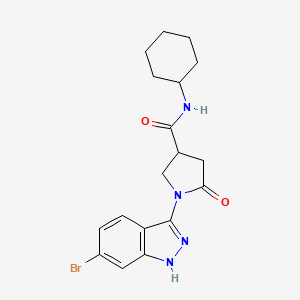
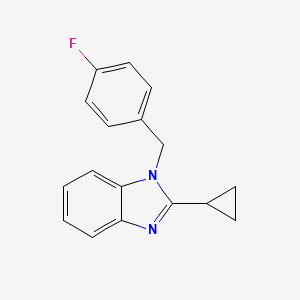

![methyl 2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979881.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10979882.png)
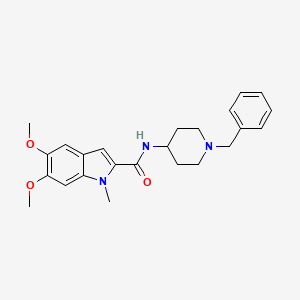
![5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10979892.png)


